1-(2-Bromo-5-fluorophenyl)ethanamine

Overview

Description

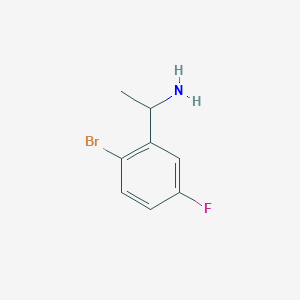

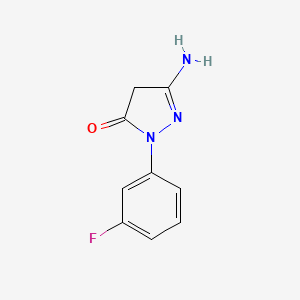

“1-(2-Bromo-5-fluorophenyl)ethanamine” is a chemical compound that belongs to the class of substituted phenethylamines. It has a molecular formula of C8H9BrFN .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-5-fluorophenyl)ethanamine” consists of a two-carbon chain (ethanamine) attached to a phenyl ring, which is further substituted with a bromine atom at the 2nd position and a fluorine atom at the 5th position .

Scientific Research Applications

Chemical Synthesis and Modification

1-(2-Bromo-5-fluorophenyl)ethanamine and its derivatives have been utilized extensively in the field of chemical synthesis. It serves as a pivotal component in the synthesis of various complex molecules. For instance, it has been used in the arylation of adamantamines, showcasing the catalytic efficiencies of palladium(0) and copper(I) complexes. This process facilitates the preparation of N-pyridyl derivatives, indicating its versatility in synthetic organic chemistry (Lyakhovich et al., 2019). Additionally, its involvement in the reaction of fluoro complexes with activated alkyl bromides or iodides to form 16-electron bromo or iodo complexes of ruthenium(II) highlights its contribution to the field of organometallic chemistry (Barthazy et al., 2001).

Biochemical Research and Drug Development

In the realm of biochemical research and drug development, 1-(2-Bromo-5-fluorophenyl)ethanamine derivatives have been synthesized and examined for various biomedical applications. For example, the synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides using this compound indicate its potential in developing new pharmaceuticals with antibacterial and antifungal properties (Pejchal et al., 2015). Additionally, its role in the efficient synthesis of the NK(1) receptor antagonist Aprepitant, used in treating chemotherapy-induced nausea and vomiting, showcases its importance in medicinal chemistry (Brands et al., 2003).

Radiopharmaceuticals and Imaging Agents

The compound has also found applications in the development of radiopharmaceuticals and imaging agents. The synthesis of various PET imaging agents, such as [18F]FECIMBI-36, designed to target 5-HT2A/2C receptors in the brain, demonstrates its utility in neuroimaging and the study of various neurological disorders (Prabhakaran et al., 2015). The in vivo evaluation of these imaging agents further underscores the relevance of 1-(2-Bromo-5-fluorophenyl)ethanamine derivatives in preclinical and clinical research settings (Prabhakaran et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The bromine and fluorine atoms present in the compound could potentially interact with biological targets through halogen bonding .

Mode of Action

It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may alter its interaction with its targets.

Biochemical Pathways

For instance, they can undergo electrophilic aromatic substitution reactions, which can lead to the formation of various metabolites . These metabolites can then interact with different biochemical pathways, leading to downstream effects.

Pharmacokinetics

For instance, halogen atoms can increase the lipophilicity of a compound, which can enhance its absorption and distribution .

Result of Action

It is known that halogenated aromatic compounds can interact with various cellular targets, leading to changes in cellular function .

Action Environment

The action of 1-(2-Bromo-5-fluorophenyl)ethanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of 1-(2-Bromo-5-fluorophenyl)ethanamine, as they can compete with it for binding to its targets .

properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRICPAZGLNNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-fluorophenyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)

![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)